Pimobendanhydrochlorid

Übersicht

Beschreibung

Pimobendanhydrochlorid ist ein Benzimidazol-Pyridazinon-Derivat, das für seine positiven inotropen und vasodilatatorischen Wirkungen bekannt ist. Es wird hauptsächlich in der Veterinärmedizin zur Behandlung von Herzinsuffizienz bei Hunden eingesetzt, insbesondere bei Hunden, die an einer Myxomatose der Mitralklappe oder einer dilatativen Kardiomyopathie leiden . This compound wirkt als Kalziumsensibilisator und als selektiver Inhibitor der Phosphodiesterase 3, was es zu einer einzigartigen und wirksamen Behandlungsoption macht .

Wissenschaftliche Forschungsanwendungen

Pimobendan hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying the effects of calcium sensitization and phosphodiesterase inhibition.

Biology: Researchers use Pimobendan hydrochloride to study its effects on cellular processes, particularly those related to calcium signaling and muscle contraction.

Medicine: Pimobendan hydrochloride is extensively studied for its therapeutic potential in treating heart failure and other cardiovascular diseases.

Wirkmechanismus

Pimobendanhydrochlorid entfaltet seine Wirkung durch zwei Hauptmechanismen:

Kalziumsensibilisierung: This compound erhöht die Empfindlichkeit des kardialen Troponins gegenüber Kalziumionen, wodurch die Myokardkontraktilität gesteigert wird, ohne den Sauerstoffverbrauch signifikant zu erhöhen.

Phosphodiesterase-Hemmung: This compound hemmt die Phosphodiesterase 3, was zu erhöhten Spiegeln von zyklischem Adenosinmonophosphat (cAMP) und anschließendem Vasodilatation führt.

Diese Mechanismen führen zu einem verbesserten Herzzeitvolumen und einer reduzierten Herzbelastung, was this compound zu einer wirksamen Behandlung von Herzinsuffizienz macht .

Biochemische Analyse

Biochemical Properties

Pimobendan hydrochloride plays a crucial role in biochemical reactions by interacting with various enzymes and proteins. It primarily inhibits phosphodiesterase 3 (PDE3), leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP activates protein kinase A (PKA), which subsequently phosphorylates multiple target proteins, including calcium channels in the plasma membrane . Additionally, pimobendan hydrochloride sensitizes cardiac troponin C to calcium, enhancing the contractility of cardiac muscle .

Cellular Effects

Pimobendan hydrochloride exerts significant effects on various cell types and cellular processes. In cardiomyocytes, it enhances calcium sensitivity and inhibits PDE3, leading to increased intracellular calcium levels and improved myocardial contractility . In pancreatic β-cells, pimobendan hydrochloride augments glucose-induced insulin release by directly sensitizing the intracellular calcium-sensitive exocytotic mechanism . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating cAMP levels and activating PKA .

Molecular Mechanism

The molecular mechanism of pimobendan hydrochloride involves several key interactions. It binds to and inhibits PDE3, preventing the breakdown of cAMP. The increased cAMP levels activate PKA, which phosphorylates calcium channels, enhancing calcium influx into cells . Pimobendan hydrochloride also sensitizes cardiac troponin C to calcium, increasing the binding efficiency of calcium ions during systole . These actions collectively improve myocardial contractility and reduce afterload by causing peripheral vasodilation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pimobendan hydrochloride change over time. The compound is known for its rapid onset of action, with significant pharmacodynamic effects observed within minutes of administration . Its stability and degradation over time can influence its long-term effects on cellular function. Studies have shown that pimobendan hydrochloride undergoes degradation when exposed to acidic, basic, oxidative, thermal, and photodegradation conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with sustained improvements in cardiac function and reduced rehospitalization rates in heart failure patients .

Dosage Effects in Animal Models

The effects of pimobendan hydrochloride vary with different dosages in animal models. In dogs with congestive heart failure, pimobendan hydrochloride has been shown to improve cardiac biomarkers and reduce left ventricular size at therapeutic doses . At higher doses, adverse effects such as gastrointestinal disturbances, lethargy, and difficulty breathing have been reported . Threshold effects have also been observed, with significant improvements in cardiac function and exercise tolerance at specific dosage levels .

Metabolic Pathways

Pimobendan hydrochloride is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP1A2 . The major metabolite, O-desmethyl-pimobendan, retains pharmacological activity and contributes to the overall effects of the compound . The metabolic pathways of pimobendan hydrochloride also involve interactions with various cofactors and enzymes, influencing metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of pimobendan hydrochloride within cells and tissues are facilitated by various transporters and binding proteins. The compound exhibits a large volume of distribution, indicating extensive tissue uptake . It is transported across cell membranes and distributed to target tissues, including the heart and vascular system . The localization and accumulation of pimobendan hydrochloride within specific tissues are influenced by its interactions with transporters and binding proteins .

Subcellular Localization

Pimobendan hydrochloride exhibits specific subcellular localization, which affects its activity and function. In cardiomyocytes, it localizes to the sarcoplasmic reticulum and myofibrils, where it sensitizes cardiac troponin C to calcium . In pancreatic β-cells, it enhances insulin release by sensitizing the calcium-sensitive exocytotic apparatus . The subcellular localization of pimobendan hydrochloride is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles .

Vorbereitungsmethoden

Die Synthese von Pimobendanhydrochlorid umfasst mehrere Schritte. Einer der wichtigsten Zwischenprodukte bei seiner Synthese ist 4-(4-Chlorphenyl)-3-methyl-4-oxobutansäure. Dieser Zwischenstoff wird durch Kondensation und Decarboxylierung von 1-(4-Chlorphenyl)propan-1-on mit Glyoxylsäure hergestellt, gefolgt von einer Reduktion . Der letzte Schritt beinhaltet die Bildung von this compound durch Reaktion des Zwischenprodukts mit geeigneten Reagenzien unter kontrollierten Bedingungen .

Industrielle Produktionsverfahren für this compound umfassen typischerweise die Verwendung organischer Lösungsmittel wie Isopropylalkohol und Methanol. Das Verfahren ist so konzipiert, dass eine hohe Reinheit und Ausbeute des Endprodukts sichergestellt wird .

Analyse Chemischer Reaktionen

Pimobendanhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Gängige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Gängige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet die Substitution eines Atoms oder einer Atomgruppe durch ein anderes. Gängige Reagenzien sind Halogene und Nukleophile.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von this compound zur Bildung verschiedener oxidierter Derivate führen, während die Reduktion zu reduzierten Formen der Verbindung führen kann .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:

Chemie: Es wird als Modellverbindung zur Untersuchung der Auswirkungen von Kalziumsensibilisierung und Phosphodiesterase-Hemmung verwendet.

Biologie: Forscher verwenden this compound, um seine Auswirkungen auf zelluläre Prozesse zu untersuchen, insbesondere auf solche, die mit Kalziumsignalgebung und Muskelkontraktion zusammenhängen.

Medizin: this compound wird ausgiebig auf sein therapeutisches Potenzial bei der Behandlung von Herzinsuffizienz und anderen Herz-Kreislauf-Erkrankungen untersucht.

Industrie: This compound wird bei der Entwicklung neuer Arzneimittel und Tierarzneimittel eingesetzt.

Vergleich Mit ähnlichen Verbindungen

Pimobendanhydrochlorid ist einzigartig in seinem dualen Wirkmechanismus, der Kalziumsensibilisierung und Phosphodiesterase-Hemmung kombiniert. Ähnliche Verbindungen umfassen:

Milrinon: Ein Phosphodiesterase-Inhibitor mit positiven inotropen Wirkungen, dem jedoch Kalziumsensibilisierungseigenschaften fehlen.

Dobutamin: Ein Beta-Adrenorezeptor-Agonist, der die Myokardkontraktilität erhöht, aber die Phosphodiesterase nicht hemmt.

Die einzigartige Kombination der Wirkungen von this compound macht es zu einer wertvollen therapeutischen Option für die Behandlung von Herzinsuffizienz in der Veterinärmedizin .

Eigenschaften

IUPAC Name |

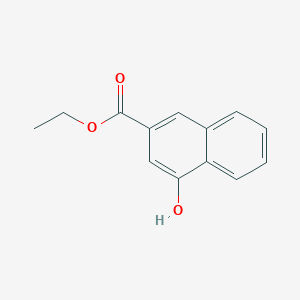

3-[2-(4-methoxyphenyl)-3H-benzimidazol-5-yl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2.ClH/c1-11-9-17(24)22-23-18(11)13-5-8-15-16(10-13)21-19(20-15)12-3-6-14(25-2)7-4-12;/h3-8,10-11H,9H2,1-2H3,(H,20,21)(H,22,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLOGBZTFKPHDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NN=C1C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046804 | |

| Record name | Pimobendan hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77469-98-8, 610769-04-5 | |

| Record name | Pimobendan hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077469988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pimobendan hydrochloride, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0610769045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pimobendan hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIMOBENDAN HYDROCHLORIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/752ZS7A5LC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PIMOBENDAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7595Q8C89H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I)](/img/structure/B1600810.png)

![5-Iodo-8-methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1600811.png)